molecular formula C10H15ClN2O2 B12985103 3-(2-Chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 53195-97-4

3-(2-Chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B12985103
CAS No.: 53195-97-4
M. Wt: 230.69 g/mol
InChI Key: BNSSNUHBZCULQA-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-1,3-diazaspiro[45]decane-2,4-dione is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazaspiro compound with 2-chloroethylamine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific chloroethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in medicinal chemistry and related fields .

Properties

CAS No.

53195-97-4

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

3-(2-chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C10H15ClN2O2/c11-6-7-13-8(14)10(12-9(13)15)4-2-1-3-5-10/h1-7H2,(H,12,15)

InChI Key

BNSSNUHBZCULQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CCCl

Origin of Product

United States

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